molecular formula C10H14O4 B153767 Hydroaurantiogliocladin CAS No. 776-33-0

Hydroaurantiogliocladin

Cat. No.: B153767
CAS No.: 776-33-0
M. Wt: 198.22 g/mol
InChI Key: ZVGCGHVMJAECEG-UHFFFAOYSA-N
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Description

Hydroaurantiogliocladin is a fungal metabolite produced by the fungus Gliocladium roseum. It is the hydroquinone form of aurantiogliocladin and has the chemical formula C10H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroaurantiogliocladin involves the conversion of aurantiogliocladin to its hydroquinone form. One of the simplified synthetic routes includes the use of 2,3-dimethoxy-5,6-dimethylbenzoquinone as a precursor . The reaction conditions typically involve the use of reducing agents to achieve the hydroquinone form.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The production process would involve the large-scale synthesis of the precursor compound followed by its reduction to this compound.

Chemical Reactions Analysis

Types of Reactions: Hydroaurantiogliocladin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to aurantiogliocladin.

    Reduction: The compound can be further reduced under specific conditions.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

    Oxidation: Aurantiogliocladin.

    Reduction: Further reduced hydroquinone derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Hydroaurantiogliocladin has several applications in scientific research, including:

Comparison with Similar Compounds

    Aurantiogliocladin: The oxidized form of hydroaurantiogliocladin.

    2,3-Dimethoxy-5,6-dimethylbenzoquinone: A precursor in the synthesis of this compound.

    Other Hydroquinones: Compounds with similar hydroquinone structures.

Uniqueness: this compound is unique due to its specific production by Gliocladium roseum and its role as a substrate for quinol-cytochrome c oxidoreductase activity

Properties

IUPAC Name

2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGCGHVMJAECEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876090
Record name 2,3-Dimethoxy-5,6-dimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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